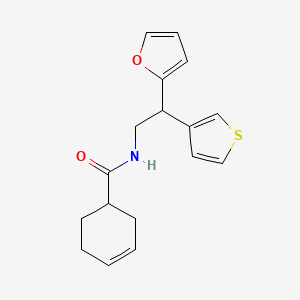

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-ene-1-carboxamide

Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclohex-3-ene-1-carboxamide is a heterocyclic carboxamide derivative featuring a cyclohexene backbone substituted with a furan-2-yl and thiophen-3-yl ethyl group. Its synthesis likely involves multi-step organic reactions, including alkylation and carboxamide coupling, as inferred from analogous procedures in the literature. For instance, describes the synthesis of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide using NaH-mediated alkylation in DMF, which could parallel the methodology for introducing the furan-thiophene ethyl moiety in the target compound .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-17(13-5-2-1-3-6-13)18-11-15(14-8-10-21-12-14)16-7-4-9-20-16/h1-2,4,7-10,12-13,15H,3,5-6,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETSBGHFFGPKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Cyclohexene Carboxamide Backbones

Compound A : 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()

- Structural Features : Cyclohexene carboxamide core with bromo and phenyl substituents.

- Synthesis : NaH-mediated alkylation in DMF, followed by methyl iodide addition.

- Key Difference : Lacks the furan-thiophene ethyl group, resulting in reduced π-conjugation and electronic complexity compared to the target compound.

- Application : Intermediate in synthetic organic chemistry .

Compound B : N-(2-(thiophen-3-yl)ethyl)adamantine-1-carboxamide ()

- Structural Features : Adamantane carboxamide with a thiophen-3-yl ethyl chain.

- Synthesis : Multi-step process involving azide-alkyne cycloaddition and carboxamide coupling.

- Key Difference : Adamantane’s rigidity versus cyclohexene’s conformational flexibility may influence binding affinity in biomedical applications.

- Application : Precursor for polymeric biomaterials with imaging capabilities .

Heterocyclic Carboxamides with Furan/Thiophene Moieties

Compound C : 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ()

- Structural Features : Furan-3-carboxamide with a hydrazinyl-oxoethyl side chain.

- Synthesis : Hydrazine-mediated functionalization of furan carboxamides.

- Application : Intermediate for acyl azide derivatives .

Compound D : N-Oxide derivatives of furan-based methanamines ()

- Structural Features: Dimethylamino-methyl furan cores with sulphanyl and nitro groups.

- Synthesis : Sulphanylalkylation followed by N-oxidation.

- Key Difference : N-Oxide functionality enhances solubility but reduces metabolic stability compared to the target compound’s neutral carboxamide.

- Application : Pharmaceutical candidates (e.g., ranitidine analogs) .

Cyclohexane Carboxamides with Complex Substituents ()

Compound E : N-(3-(4,4-dimethylcyclohex-1-enyl)phenyl)-N-methylcyclohexane-1-carboxamide

- Structural Features: Cyclohexane carboxamide with trifluoromethylphenyl and oxazolidinone substituents.

- Synthesis: Likely involves enantioselective oxazolidinone formation.

- Key Difference : Fluorinated aryl groups enhance lipophilicity and bioavailability relative to the target compound’s heterocyclic ethyl chain.

- Application : Patented therapeutic agents (e.g., enzyme inhibitors) .

Comparative Data Table

Key Research Findings

Synthetic Complexity : The cyclohexene backbone requires precise stereochemical control during synthesis, contrasting with adamantane-based analogs that are more rigid but synthetically challenging .

Bioactivity Potential: Unlike N-oxide derivatives (), the target compound lacks polar functional groups, suggesting lower solubility but higher membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.